[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol
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Overview
Description
[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol is an organic compound that features a tert-butyl group attached to an oxolane ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-5-Tert-butyloxolan-2-yl]methanol typically involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable method compared to traditional batch processes
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems that allow for continuous production with high efficiency and reduced waste. These systems are designed to handle the specific reaction conditions required for the synthesis of this compound, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane carboxylic acids, while reduction can produce different alcohol derivatives. Substitution reactions can result in a wide range of functionalized oxolane compounds.
Scientific Research Applications
[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [(2R,5S)-5-Tert-butyloxolan-2-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl alcohol: Shares the tert-butyl group but lacks the oxolane ring.
Oxolane derivatives: Compounds with similar oxolane structures but different substituents.
Uniqueness
[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol is unique due to its combination of a tert-butyl group and an oxolane ring connected to a methanol group. This unique structure imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields, contributing to advancements in chemistry, biology, medicine, and beyond.
Properties
IUPAC Name |
[(2R,5S)-5-tert-butyloxolan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(2,3)8-5-4-7(6-10)11-8/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZCIXDNRKZCJP-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(O1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CC[C@@H](O1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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